Landiolol Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

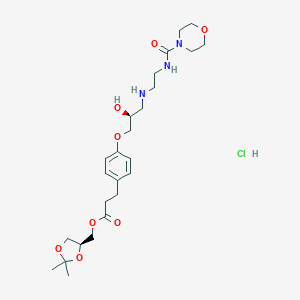

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPGJHSONYLBKP-IKGOIYPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048605 | |

| Record name | Landiolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144481-98-1 | |

| Record name | Landiolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144481-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Landiolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Landiolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Landiolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Landiolol Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Landiolol Hydrochloride on Cardiac Beta-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which landiolol hydrochloride, an ultra-short-acting beta-blocker, exerts its effects on cardiac beta-1 adrenergic receptors. The document details the signaling pathways involved, presents quantitative data on its binding affinity and selectivity, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

Core Mechanism of Action: Competitive Antagonism of the Beta-1 Adrenergic Receptor

This compound is a highly selective and potent competitive antagonist of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in the myocardium.[1] Its primary mechanism involves blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors.[2][3] This blockade disrupts the downstream signaling cascade that is normally initiated by catecholamine binding, leading to a reduction in sympathetic tone on the heart.[2]

The Beta-1 Adrenergic Signaling Cascade

Under normal physiological conditions, the binding of an agonist (e.g., norepinephrine) to the β1-AR triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.[1] The activated alpha subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into cardiomyocytes during the action potential, leading to enhanced myocardial contractility (positive inotropic effect).[3]

-

Phospholamban (PLB): Phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances calcium reuptake into the sarcoplasmic reticulum, accelerating relaxation (positive lusitropic effect).[5]

-

Ryanodine Receptors (RyR2): PKA-mediated phosphorylation increases the sensitivity of these channels, facilitating the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction.[4]

-

Troponin I: Phosphorylation decreases the sensitivity of myofilaments to calcium, contributing to faster relaxation.[6]

Landiolol's Modulatory Effects

By competitively inhibiting the binding of catecholamines to the β1-AR, landiolol effectively attenuates the activation of this entire signaling pathway.[4] This leads to several key physiological effects on the heart:

-

Negative Chronotropic Effect: A decrease in heart rate, primarily due to the suppression of the pacemaker "funny" current (If) in the sinoatrial (SA) node.[4]

-

Negative Dromotropic Effect: A reduction in the conduction velocity of the electrical impulse through the atrioventricular (AV) node.[2][4]

-

Negative Inotropic Effect: A decrease in the force of myocardial contraction due to reduced intracellular calcium availability.[1][4] Landiolol is noted for having a weaker negative inotropic effect compared to other beta-blockers, which is advantageous in patients with compromised cardiac function.[7][8]

-

Negative Bathmotropic Effect: A decrease in the excitability of cardiomyocytes.[4]

Quantitative Data: Affinity, Selectivity, and Pharmacokinetics

Landiolol's clinical utility is defined by its high selectivity for the β1-receptor and its ultra-short-acting pharmacokinetic profile.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio | Reference(s) |

| Landiolol | 62.1 | 1890 | 255:1 | [1][9] |

| Esmolol | 125 | 2620 | 33:1 | [9][10] |

| Propranolol | - | - | 0.68:1 | [7] |

| Metoprolol | - | - | ~20:1 | [2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Pharmacokinetic Properties

| Parameter | Landiolol | Esmolol | Metoprolol |

| Onset of Action | Rapid | Rapid | Slower |

| Elimination Half-life | ~4 minutes | ~9 minutes | 3-4 hours |

| Metabolism | Hydrolysis by plasma and liver esterases | Hydrolysis by red blood cell esterases | Hepatic (CYP2D6) |

| Metabolites | Inactive | Inactive (with minor methanol production) | Active and inactive |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of landiolol with beta-1 receptors.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of landiolol for human β1- and β2-adrenergic receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected to express either the human β1- or β2-adrenergic receptor, are cultured to confluence in 96-well plates.[11]

-

Assay Preparation: The culture medium is removed, and the cells are washed with a binding buffer.

-

Competition Binding: Cells are incubated with a constant concentration of a non-selective radioligand, such as ³H-CGP 12177, and varying concentrations of unlabeled landiolol.[11]

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[12]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]

-

Data Analysis: The concentration of landiolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13] Nonspecific binding is determined in the presence of a high concentration of a non-selective antagonist like propranolol.[11]

cAMP Accumulation Assay

Objective: To assess the functional antagonism of landiolol on β1-AR-mediated signaling.

Methodology:

-

Cell Preparation: Cardiomyocytes or cells expressing β1-AR are plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with various concentrations of landiolol or a vehicle control.

-

Stimulation: The cells are then stimulated with a known concentration of a beta-agonist, such as isoproterenol, to induce cAMP production.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF assays).

-

Data Analysis: The ability of landiolol to inhibit the isoproterenol-stimulated cAMP production is quantified, and an IC50 value is determined to assess its functional potency as an antagonist.

Cardiac Action Potential Measurement

Objective: To evaluate the electrophysiological effects of landiolol on isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or guinea pig).

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the action potentials and specific ion currents from individual cardiomyocytes.

-

Experimental Conditions: The cells are superfused with a physiological salt solution. The effects of landiolol are assessed by adding it to the superfusate at various concentrations.

-

Measurements: Key parameters such as action potential duration (APD), resting membrane potential, and the amplitude of ion currents like the L-type Ca2+ current (ICa,L) and the funny current (If) are measured before and after the application of landiolol.

-

Data Analysis: The concentration-dependent effects of landiolol on these electrophysiological parameters are analyzed to understand its impact on cardiac excitability and conduction.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of landiolol.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay to determine landiolol's affinity.

Logical Relationship Diagram

Caption: Relationship between landiolol's properties and its clinical effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Landiolol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective effect and mechanism of action of landiolol on the ischemic reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Landiolol Hydrochloride: A Deep Dive into its pronounced Beta-1 Adrenergic Receptor Selectivity

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

Landiolol hydrochloride, an ultra-short-acting intravenous β-blocker, exhibits a high degree of selectivity for the beta-1 (β1) adrenergic receptor over the beta-2 (β2) adrenergic receptor. This pronounced cardioselectivity is a key pharmacological feature that distinguishes it from other beta-blockers and underpins its clinical utility in the management of tachyarrhythmias, particularly in surgical and critical care settings.[1][2][3] This technical guide provides an in-depth analysis of landiolol's receptor selectivity, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Quantitative Analysis of Receptor Selectivity

The selectivity of a beta-blocker for the β1 receptor versus the β2 receptor is a critical determinant of its clinical profile. High β1 selectivity allows for targeted reduction of heart rate and myocardial contractility with minimal impact on β2 receptor-mediated functions such as bronchodilation.[1][2] this compound demonstrates a significantly higher β1/β2 selectivity ratio compared to other commonly used beta-blockers like esmolol and the non-selective propranolol.[1][4]

| Compound | β1/β2 Selectivity Ratio | Reference(s) |

| This compound | 255 | [1][2][4][5] |

| Esmolol | 33 | [1][2][4] |

| Propranolol | 0.68 | [1][2] |

| Metoprolol | Not explicitly quantified in the same manner, but noted to be significantly less selective than landiolol | [3] |

| Bisoprolol | 14 | [6] |

The binding affinity of landiolol for β1 and β2 receptors has been quantified using inhibition constants (Ki). These values, which represent the concentration of the drug required to occupy 50% of the receptors, further underscore its β1-selective nature.

| Compound | Receptor | Ki (nM) | Species | Reference(s) |

| Landiolol | Human β1 | 62 | Human | [7] |

| Human β2 | 1890 | Human | [7] | |

| Dog β1 | 993 | Dog | [7] | |

| Dog β2 | 12416 | Dog | [7] | |

| Esmolol | Human β1 | 125 | Human | [7] |

| Human β2 | 2620 | Human | [7] | |

| Dog β1 | 1054 | Dog | [7] | |

| Dog β2 | 5900 | Dog | [7] |

Experimental Protocols for Determining Receptor Selectivity

The determination of beta-blocker selectivity is primarily achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a ligand for its target receptor.[8][9]

Radioligand Competition Binding Assay

This is a common method used to determine the binding affinity (Ki) of an unlabeled compound (like landiolol) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.[9]

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human β1 or β2 adrenergic receptors.[6][10]

-

Radioligand: A high-affinity, non-selective or subtype-selective radiolabeled antagonist such as ³H-CGP 12177 or [¹²⁵I]cyanopindolol ([¹²⁵I]CYP).[6][10]

-

Test Compound: this compound.

-

Reference Compounds: Esmolol, propranolol.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Culture the specific cell lines (CHO-β1 or CHO-β2) to a sufficient density.

-

Harvest the cells and homogenize them in a cold lysis buffer to break the cell membranes.

-

Perform differential centrifugation to isolate the cell membranes containing the receptors.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled test compound (landiolol) or reference compounds to the wells.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Below is a graphical representation of the experimental workflow.

Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors

Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, primarily couple to the stimulatory G-protein (Gs).[13][14] This initiates a downstream signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[13][15][16] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response.[13][17]

While the canonical pathway is similar, the downstream effects differ based on the receptor subtype and the tissue in which it is expressed.

Beta-1 Adrenergic Receptor Signaling Pathway

Predominantly found in the heart, activation of β1 receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[13][18]

Beta-2 Adrenergic Receptor Signaling Pathway

β2 receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels.[19] Their activation typically leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.[14][16]

Logical Relationship of Landiolol's Selectivity

The high β1/β2 selectivity ratio of landiolol is a direct consequence of its significantly greater binding affinity for the β1 receptor compared to the β2 receptor. This differential affinity is the molecular basis for its targeted pharmacological effect.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Landiolol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Landiolol, an ultra-short-acting β1-blocker, is useful for managing supraventricular tachyarrhythmias in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol [frontiersin.org]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Literature review on the therapeutic potential of Landiolol Hydrochloride

An In-depth Review for Researchers and Drug Development Professionals

Landiolol hydrochloride, an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, is emerging as a significant therapeutic agent in critical care and perioperative medicine. Its unique pharmacokinetic and pharmacodynamic profile offers precise control of heart rate with minimal impact on blood pressure, presenting a favorable alternative to conventional beta-blockers. This technical guide provides a comprehensive review of the current scientific literature on landiolol, summarizing key quantitative data, detailing experimental protocols of pivotal studies, and visualizing its mechanism of action.

Core Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the myocardium.[1][2] This action inhibits the positive chronotropic effects of endogenous catecholamines such as epinephrine and norepinephrine.[3] By blocking these receptors, landiolol effectively reduces heart rate, decreases the spontaneous firing of ectopic pacemakers, and slows conduction through the atrioventricular (AV) node.[2][3]

The high cardioselectivity of landiolol is a key feature, with a β1/β2 selectivity ratio of 255:1, which is approximately eight times higher than that of esmolol.[1] This high selectivity minimizes off-target effects on β2-receptors in the bronchi and peripheral vasculature, reducing the risk of bronchospasm and hypotension.[4]

The signaling pathway initiated by β1-adrenergic receptor stimulation involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][3] Landiolol, by blocking the receptor, attenuates this cascade, leading to its therapeutic effects.[1]

Pharmacokinetic Profile

A defining characteristic of landiolol is its ultra-short elimination half-life, typically ranging from 2.3 to 4.0 minutes.[5] This is attributed to its rapid hydrolysis by esterases in the plasma and liver into inactive metabolites.[2] This rapid onset and offset of action allow for precise dose titration and swift reversal of its effects upon discontinuation, a crucial advantage in hemodynamically unstable patients.

| Parameter | Value | Reference |

| Elimination Half-Life (t1/2) | 2.3 - 4.0 minutes | [5] |

| β1/β2 Selectivity Ratio | 255:1 | [1] |

| Metabolism | Rapid hydrolysis by plasma and liver esterases | [2] |

| Onset of Action | Rapid | [3] |

| Offset of Action | Rapid | [3] |

Therapeutic Applications and Clinical Evidence

This compound has been investigated for various therapeutic applications, primarily focused on the management of tachyarrhythmias.

Prevention of Postoperative Atrial Fibrillation (POAF)

Multiple studies have demonstrated the efficacy of landiolol in preventing POAF, a common complication following cardiac surgery. A meta-analysis of nine randomized controlled trials involving 807 patients revealed that prophylactic landiolol significantly reduced the incidence of POAF after cardiac surgery by 59% compared to the control group.[6] Subgroup analysis indicated a more pronounced effect in patients who underwent coronary artery bypass grafting (CABG), with a 64% reduction in POAF.[6]

Experimental Protocol: LANDI-POAF Trial (NCT05084118)

This prospective, randomized, double-blind, placebo-controlled phase III trial aims to evaluate the efficacy of low-dose landiolol for the prevention of POAF in a non-Asian population undergoing cardiac surgery.

-

Study Design: Participants are randomized to receive either a continuous intravenous infusion of landiolol (2µg/kg/min) or a placebo for 72 hours post-surgery.[7]

-

Inclusion Criteria: Patients undergoing cardiac surgery.

-

Exclusion Criteria: Not specified in the provided search results.

-

Primary Outcome: Incidence of POAF.

-

Key Methodologies: Continuous electrocardiogram (ECG) monitoring for the detection of atrial fibrillation.

Management of Sepsis-Induced Tachycardia

The role of landiolol in managing tachycardia in patients with septic shock has been a subject of significant research, with the aim of mitigating the detrimental effects of excessive sympathetic stimulation.

Experimental Protocol: LANDI-SEP Trial

This multicenter, randomized, open-label, controlled trial investigated the efficacy and safety of landiolol in adult patients with septic shock and persistent tachycardia.

-

Study Design: 200 patients with septic shock and a heart rate ≥ 95 bpm were randomized to receive either standard treatment plus a continuous landiolol infusion to achieve a target heart rate of 80-94 bpm, or standard treatment alone.[8][9]

-

Inclusion Criteria: Adult patients with septic shock (Sepsis-3 criteria) and persistent tachycardia (HR ≥ 95 bpm) despite 24-36 hours of hemodynamic optimization.[8][9]

-

Exclusion Criteria: Not specified in the provided search results.

-

Primary Endpoint: A composite of achieving and maintaining the target heart rate without an increase in vasopressor requirements during the first 24 hours.[10]

-

Key Methodologies: Continuous hemodynamic monitoring, including heart rate and vasopressor dosage.

The LANDI-SEP trial found that a significantly larger proportion of patients in the landiolol group met the primary endpoint compared to the control group (39.8% vs. 23.5%).[10] There were no statistically significant differences in adverse events or 28-day mortality between the groups.[10]

Experimental Protocol: STRESS-L Trial

This randomized, open-label clinical trial enrolled 340 patients with septic shock and tachycardia (heart rate ≥ 95 bpm) who had been on vasopressor treatment for at least 24 hours.

-

Study Design: Patients were randomized 1:1 to receive either usual care or usual care plus a continuous landiolol infusion to maintain a heart rate between 80 and 94 bpm.[11]

-

Inclusion Criteria: Patients with septic shock (Sepsis-3 definition) and tachycardia (HR ≥ 95 bpm) after at least 24 hours of vasopressor therapy.[11]

-

Exclusion Criteria: Not specified in the provided search results.

-

Primary Endpoint: The mean Sequential Organ Failure Assessment (SOFA) score over 14 days.[11]

-

Key Methodologies: Continuous hemodynamic monitoring and daily calculation of the SOFA score.

The STRESS-L trial was terminated early by the data monitoring committee as it was unlikely to demonstrate a benefit and there was a potential signal for harm.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Pharmacokinetic Parameters in Healthy Male Subjects

| Parameter | Value | Unit |

| Total Body Clearance (CL) | 36.6 | mL/min/kg |

| Distribution Volume of Central Compartment (V1) | 101 | mL/kg |

| Inter-compartmental Clearance | 16.1 | mL/min/kg |

| Distribution Volume of Peripheral Compartment | 55.6 | mL/kg |

| Elimination Half-Life (t1/2) | 3.5 | minutes |

| Source:[13][14] |

Table 2: Clinical Efficacy in Prevention of Postoperative Atrial Fibrillation (POAF)

| Study/Analysis | Landiolol Group | Control Group | Outcome | Reference |

| Meta-analysis (9 RCTs) | - | - | 59% reduction in POAF incidence | [6] |

| Subgroup Analysis (CABG) | - | - | 64% reduction in POAF incidence | [6] |

Table 3: Clinical Efficacy in Septic Shock (LANDI-SEP Trial)

| Endpoint | Landiolol Group | Control Group | p-value | Reference |

| Primary Endpoint Achievement | 39.8% | 23.5% | 0.013 | [10] |

| 28-day Mortality | No significant difference | No significant difference | - | [10] |

Conclusion

This compound represents a valuable therapeutic option for the acute control of heart rate in various clinical settings. Its high β1-selectivity and ultra-short half-life provide a favorable safety and efficacy profile, particularly in critically ill and postoperative patients. While its role in the prevention of POAF is well-supported by clinical evidence, its application in septic shock remains an area of active investigation with conflicting results from recent trials. Further research is warranted to delineate the specific patient populations within septic shock who may benefit from this targeted therapeutic approach. The detailed understanding of its pharmacology and the evidence from rigorous clinical trials will continue to guide its optimal use in clinical practice.

References

- 1. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Landiolol: An Ultra-Short-Acting β-Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound, a new ultra-short-acting beta-blocker, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of landiolol for prevention of atrial fibrillation after cardiac surgery: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Landiolol for heart rate control in patients with septic shock and persistent tachycardia. A multicenter randomized clinical trial (Landi-SEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study into the reversal of septic shock with landiolol (beta blockade): STRESS-L Study protocol for a randomised trial | BMJ Open [bmjopen.bmj.com]

- 12. thebottomline.org.uk [thebottomline.org.uk]

- 13. Population pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of this compound, an ultra short-acting beta1-selective blocker, in a dose escalation regimen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Landiolol Hydrochloride: A Technical Overview

Landiolol Hydrochloride, a prominent ultra-short-acting, highly selective β1-adrenergic receptor antagonist, has carved a significant niche in the management of tachyarrhythmias, particularly in perioperative and critical care settings. This technical guide provides an in-depth exploration of its discovery, synthesis, and the extensive preclinical and clinical development that established its unique pharmacological profile and therapeutic utility.

Discovery and Synthesis

This compound was developed by Ono Pharmaceutical Co., Ltd. in Japan as a structural improvement upon esmolol, with the goal of achieving greater cardioselectivity and a more rapid, predictable offset of action.[1] The synthesis of landiolol was first reported in a patent in 1990.[2][3] The chemical synthesis is a multi-step process designed to produce the pure S-enantiomer, which is believed to contribute to its favorable side-effect profile, particularly the low incidence of hypotension.[3][4]

Synthetic Pathway

The synthesis of this compound involves several key reactions. A common pathway begins with the esterification of 3-(4-hydroxyphenyl)propionic acid.[2][3] This intermediate is then reacted with a chiral epoxide, followed by a nucleophilic ring-opening reaction with a specific amine to introduce the side chain responsible for its β-blocking activity. The final step involves salification with hydrochloric acid to produce the stable hydrochloride salt.[2][5]

Experimental Protocol: Salification of Landiolol

A representative protocol for the final salification step is as follows:

-

Landiolol free base (e.g., 10g, 19.62 mmol) is dissolved in a suitable polar solvent such as ethyl acetate (100 mL) or isopropanol.[2][5]

-

The solution is cooled in an ice-water bath to below 10°C.[2]

-

A solution of hydrochloric acid in a polar solvent (e.g., 15-18% HCl in ethyl acetate) is added dropwise while maintaining the low temperature.[2][5]

-

A solid precipitate of this compound forms. The suspension is stirred for a period (e.g., 2 hours) at the reduced temperature.[2]

-

The solid is collected by filtration, washed with the solvent (e.g., ethyl acetate), and dried under vacuum to yield the final product.[2][5]

Preclinical Development

Preclinical studies were instrumental in defining the unique pharmacodynamic and pharmacokinetic properties of landiolol, distinguishing it from other β-blockers.

Pharmacodynamics

In vitro and in vivo animal models demonstrated landiolol's high affinity and selectivity for β1-adrenergic receptors.

-

β1-Selectivity: Landiolol exhibits a β1/β2 selectivity ratio of approximately 255, which is significantly higher than that of esmolol (around 33).[6][7][8][9] This high cardioselectivity is responsible for its potent negative chronotropic effects with minimal impact on β2-receptor-mediated functions, such as bronchial smooth muscle relaxation.[6][9][10]

-

Potency and Inotropic Effects: Animal studies revealed that landiolol is 8 to 12 times more potent than esmolol in its β-blocking activity.[11] Despite its potent chronotropic (heart rate slowing) effects, landiolol demonstrates weaker negative inotropic (contractility reducing) effects compared to esmolol.[11][12] Patch-clamp studies on isolated cardiac myocytes showed that landiolol had minimal effects on the L-type Ca2+ current, in contrast to esmolol, which may explain its lesser impact on myocardial contractility.[11]

-

Other Properties: Landiolol does not possess intrinsic sympathomimetic activity or membrane-stabilizing activity.[4][12] Preclinical studies also suggested potential anti-ischemic and cardioprotective effects.[4][12]

| Parameter | Landiolol | Esmolol | Propranolol |

| β1/β2 Selectivity Ratio | 255[6][7][8][9] | 33[6][7][8] | 0.68[7][8] |

| Relative Potency | 8-12x Esmolol[11] | 1x | - |

| Inotropic Effect | Weaker negative inotropy[11][12] | Stronger negative inotropy[11] | - |

| Intrinsic Sympathomimetic Activity | None[4][12] | None | None |

Pharmacokinetics

The pharmacokinetic profile of landiolol is characterized by its ultra-short duration of action, a direct result of its unique metabolic pathway.

-

Metabolism: Landiolol is rapidly hydrolyzed in the plasma by pseudocholinesterases and carboxylesterases to an inactive metabolite.[6][12] This rapid enzymatic degradation is the primary reason for its extremely short half-life.[6][10]

-

Half-Life: The elimination half-life of landiolol is consistently reported to be between 3 to 4 minutes.[6][8][10][13] This allows for rapid onset and offset of action, enabling precise dose titration and minimizing the risk of prolonged β-blockade.[7][12]

-

Distribution and Elimination: Landiolol has a steady-state volume of distribution of approximately 0.4 L/kg.[12] Protein binding is low (less than 10%). The primary route of excretion for the parent drug and its metabolites is renal elimination.[12]

Clinical Development

The clinical development program for this compound confirmed the promising findings from preclinical studies, leading to its approval for various tachyarrhythmias in numerous countries, including Japan (2002), Canada (2023), and the United States (2024).[3][4][12][14]

Phase I Studies: Pharmacokinetics in Healthy Volunteers

Early clinical trials in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics of landiolol. These were typically randomized, double-blind, placebo-controlled, dose-escalation studies.

-

Experimental Protocol: In one such study, healthy male volunteers received escalating doses of this compound as a loading dose followed by a continuous infusion (e.g., 0.125 mg/kg/min for 1 min followed by 0.02 mg/kg/min).[6][15] Blood samples were collected at frequent intervals to determine the plasma concentration of landiolol and its pharmacokinetic parameters.

-

Key Findings: These studies confirmed that landiolol's blood concentration rapidly reaches a steady state (within approximately 2 to 15 minutes) and dissipates quickly after stopping the infusion.[12][15] The half-life was consistently measured to be around 4 minutes.[6] The drug was well-tolerated, with dose-dependent decreases in heart rate and blood pressure observed.[15]

| Parameter | Value (Healthy Volunteers) | Reference |

| Time to Steady State (Tss) | ~15 minutes | [12] |

| Elimination Half-life (t1/2) | 3.5 - 6.5 minutes | [6][15] |

| Volume of Distribution (Vd) | 0.4 L/kg | [12] |

| Plasma Protein Binding | < 10% | [12] |

Phase II/III Studies: Efficacy and Safety in Patients

Numerous randomized controlled trials (RCTs) have demonstrated the efficacy and safety of landiolol in various clinical settings. The FDA approval was based on evidence from multiple published clinical trials involving over a thousand patients.[16]

-

Indication: Supraventricular Tachycardia (SVT): In five key placebo-controlled studies, landiolol infusion (doses ranging from 9.3 to 74.6 mcg/kg/min) resulted in a successful heart rate response in 40-90% of patients within approximately 10 minutes, compared to 0-11% in the placebo group.[16][17] A successful response was typically defined as a >20% decrease in heart rate, a heart rate <100 beats per minute, or cessation of the arrhythmia.[16][17]

-

Indication: Postoperative Atrial Fibrillation (POAF): Several RCTs have shown that both prophylactic and therapeutic use of landiolol can significantly reduce the incidence of POAF after cardiac surgery, even in patients with left ventricular dysfunction.[9]

-

Safety Profile: Across numerous clinical trials, landiolol has been generally well-tolerated.[4] The most common and clinically significant adverse event is hypotension, which occurred in approximately 10% of patients receiving landiolol compared to 1% in placebo groups in controlled trials.[16] Bradycardia is another potential side effect.[4] Due to its short half-life, these effects are typically transient and resolve quickly after dose reduction or discontinuation.

Mechanism of Action

Landiolol functions as a competitive antagonist at the β1-adrenergic receptor, which is predominantly located in the myocardium.[10][12]

Signaling Pathway

Under normal physiological conditions, catecholamines (epinephrine and norepinephrine) bind to β1-adrenergic receptors, activating a downstream signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][12] Increased cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular targets, including L-type calcium channels and phospholamban. The net effects are increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased conduction velocity through the atrioventricular (AV) node.

Landiolol competitively blocks the binding of catecholamines to the β1-receptor, thereby inhibiting this entire cascade.[12] This antagonism results in a reduction of the sympathetic drive on the heart, leading to decreased heart rate, slowed AV node conduction, and a reduced spontaneous firing rate of ectopic pacemakers.[4][12]

Conclusion

The development of this compound represents a targeted approach to drug design, successfully creating an agent with a distinct and clinically valuable profile. Its journey from initial synthesis to widespread clinical use is a testament to a development process focused on optimizing pharmacodynamic and pharmacokinetic properties. The combination of ultra-short action, high β1-selectivity, and potent chronotropic effects with less impact on blood pressure and contractility has established landiolol as a critical tool for the rapid and safe management of tachyarrhythmias in acute and perioperative settings.[7][18]

References

- 1. CN101732319A - this compound active ingredient-containing medicinal composition for injection and preparation method thereof - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Landiolol - Wikipedia [en.wikipedia.org]

- 5. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation [mdpi.com]

- 9. Evaluating the Therapeutic Efficacy and Safety of this compound for Management of Arrhythmia in Critical Settings: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pharmacokinetics of this compound, a new ultra-short-acting beta-blocker, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Pharmacokinetics and pharmacodynamics of this compound, an ultra short-acting beta1-selective blocker, in a dose escalation regimen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Trials Snapshots: RAPIBLYK | FDA [fda.gov]

- 17. AOP Health - US: AOP Health United States [aop-health.com]

- 18. researchgate.net [researchgate.net]

Inactive Metabolites of Landiolol Hydrochloride: A Technical Guide to Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its rapid metabolism is a key feature of its pharmacokinetic profile, contributing to its short duration of action and titratability.[2][3] This technical guide provides an in-depth overview of the inactive metabolites of landiolol, their characterization, and the analytical methodologies employed for their quantification.

Landiolol is primarily metabolized through hydrolysis of its ester group by plasma and tissue esterases, a process that does not rely on the cytochrome P450 system.[4][5] This rapid breakdown results in the formation of two main inactive metabolites, designated as M1 and M2.[4][6] The beta-1-adrenoreceptor blocking activity of these metabolites is negligible, being 1/200th or less than that of the parent compound.[7]

Metabolic Pathway of Landiolol

Landiolol undergoes a two-step metabolic conversion. The initial and primary metabolic step is the hydrolysis of the ester linkage in the landiolol molecule. This reaction is catalyzed by pseudocholinesterases and carboxylesterases present in the plasma and liver.[6] This hydrolysis yields a carboxylic acid metabolite, known as M1, and an alcohol component which is further broken down into glycerol and acetone.[4][6] The M1 metabolite can then undergo further metabolism via β-oxidation to form a substituted benzoic acid, known as M2.[6]

Characterization of Inactive Metabolites

The primary inactive metabolites of landiolol, M1 and M2, have been structurally characterized.

Metabolite M1:

-

Chemical Name: 3-{4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxy}phenylpropanoic acid

-

Molecular Formula: C₁₉H₂₉N₃O₆[8]

-

Formation: Formed by the hydrolysis of the ester group of landiolol.[6]

Metabolite M2:

-

Chemical Name: 4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxybenzoic acid

-

Molecular Formula: C₁₇H₂₅N₃O₆

-

Formation: Formed from M1 via β-oxidation.[6]

Quantitative Data

The following tables summarize the key quantitative data related to landiolol and its inactive metabolites.

| Parameter | Landiolol | Metabolite M1 | Metabolite M2 |

| Molecular Formula | C₂₅H₃₉N₃O₈ | C₁₉H₂₉N₃O₆[8] | C₁₇H₂₅N₃O₆ |

| Molecular Weight ( g/mol ) | 509.6 | 395.45 | 367.40 |

| Biological Activity | β1-adrenergic receptor antagonist[1] | Inactive (≤1/200th of parent)[7] | Inactive (≤1/200th of parent)[7] |

Table 1: Physicochemical and Pharmacological Properties of Landiolol and its Inactive Metabolites

| Parameter | Value |

| Elimination Half-Life (t½) | 2.3 to 4.0 minutes[9] |

| Urinary Excretion (Parent Drug) | ~8% of administered dose[5] |

| Urinary Excretion (Metabolite M1) | ~25-37.5% of administered dose[5] |

| Urinary Excretion (Metabolite M2) | Not specifically quantified in this source, but M1 is the major metabolite. |

| Total Urinary Excretion | 89 to 99% of the administered dose recovered within 24 hours[5] |

Table 2: Pharmacokinetic Parameters of Landiolol and its Metabolites

Experimental Protocols

Metabolite Identification and Structural Elucidation

The structural identification of metabolites M1 and M2 typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

General Workflow:

-

Sample Collection: Collection of plasma and urine samples from subjects administered with this compound.

-

Sample Preparation: Extraction of the parent drug and its metabolites from the biological matrix. This may involve protein precipitation followed by solid-phase extraction (SPE).

-

LC-HRMS Analysis: Separation of the parent drug and metabolites using liquid chromatography, followed by detection and accurate mass measurement using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Fragmentation patterns (MS/MS) are used to deduce structural information.

-

Isolation: Isolation of sufficient quantities of the metabolites for NMR analysis, often using preparative HPLC.

-

NMR Spectroscopy: Acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to definitively determine the chemical structure of the isolated metabolites.

Quantitative Analysis in Biological Fluids

Validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the quantification of landiolol and its major metabolite, M1, in human blood and plasma.[4][10]

HPLC-UV Method for Landiolol and M1 in Human Blood [4][6]

-

Sample Preparation:

-

Chromatographic Conditions for Landiolol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.

-

Detection: UV detection at an appropriate wavelength.

-

-

Chromatographic Conditions for M1:

-

A different set of HPLC conditions (e.g., column, mobile phase) is used for the analysis of the more polar M1 metabolite.[4]

-

Detection: UV detection.

-

-

Validation: The method is validated for linearity, accuracy, precision, and selectivity over a concentration range of 0.05 to 10 µg/mL for landiolol and 0.1 to 20 µg/mL for M1.[4][6]

LC-MS/MS Method for Landiolol in Human Plasma [10]

-

Sample Preparation:

-

Addition of an internal standard (e.g., bisoprolol) to plasma samples.

-

Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v).

-

-

Chromatographic Conditions:

-

Column: TC-C18 column (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Methanol:10 mM ammonium acetate with 1% formic acid (65:35, v/v).

-

Flow Rate: Isocratic elution.

-

Run Time: Approximately 3.5 minutes.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Landiolol: m/z 510.1 → 157.2

-

Bisoprolol (IS): m/z 326.3 → 116.1

-

-

-

Validation: The method is validated for a linear range of 0.5-500 ng/mL with a lower limit of quantification of 0.5 ng/mL. The intra- and inter-day precision are reported as <4.4% and <10.0%, respectively, with an accuracy of <10.0%.

Conclusion

The metabolism of this compound is characterized by rapid esterase-mediated hydrolysis to its primary inactive metabolites, M1 and M2. This efficient metabolic clearance is central to its ultra-short duration of action. The chemical structures of these metabolites have been elucidated, and robust analytical methods, particularly HPLC-UV and LC-MS/MS, have been developed and validated for their quantification in biological matrices. This comprehensive understanding of landiolol's metabolic fate is crucial for its clinical application and for further research in the field of cardiovascular pharmacology.

References

- 1. Pharmacokinetics and Pharmacodynamics of Low-, Intermediate-, and High-Dose Landiolol and Esmolol During Long-Term Infusion in Healthy Whites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of HPLC-UV methods for quantitatively determining landiolol and its major metabolite in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Validation of HPLC-UV Methods for Quantitatively Determining Landiolol and Its Major Metabolite in Human Blood [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. Pharmacokinetics of this compound, a new ultra-short-acting beta-blocker, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Landiolol Hydrochloride in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Landiolol Hydrochloride is a highly selective and ultra-short-acting β1-adrenergic receptor antagonist.[1] Its high affinity for the β1 receptor over the β2 receptor makes it a valuable tool for in-vitro studies aimed at understanding the specific roles of β1-adrenergic signaling in various cellular processes. These application notes provide a comprehensive guide to dissolving this compound and utilizing it in a range of in-vitro assays.

Chemical Properties and Solubility

This compound is a white to off-white crystalline powder. It is highly soluble in aqueous solutions and some organic solvents, facilitating its use in diverse experimental setups.

Table 1: Solubility and Storage of this compound

| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |

| Water | ≥ 100 mg/mL (183.13 mM)[1] | 10 mM | -20°C for up to 1 month, or -80°C for up to 6 months[1] |

| DMSO | 250 mg/mL (457.83 mM)[1] | 50 mM | -20°C for up to 1 month, or -80°C for up to 6 months[1] |

Note: this compound is susceptible to hydrolysis and racemization in solution, particularly under acidic or alkaline conditions. To ensure stability, it is recommended to prepare solutions in a buffer with a pH between 5.0 and 7.0.

Experimental Protocols

Protocol 1: Dissolving this compound for In-Vitro Use

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.

Materials:

-

This compound powder

-

Sterile, high-purity water or DMSO

-

Sterile, pH-adjusted buffer (e.g., PBS, pH 7.0)

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Preparation of a 10 mM Stock Solution in Water:

-

Aseptically weigh the required amount of this compound powder.

-

Add the appropriate volume of sterile, high-purity water to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound with a molecular weight of 546.05 g/mol , add 183.13 µL of water).

-

Vortex briefly until the powder is completely dissolved.

-

(Optional) If necessary, the pH of the solution can be adjusted to between 5.0 and 7.0 using a sterile, dilute acid or base.

-

Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution on ice.

-

Dilute the stock solution to the desired final concentration using a sterile, pH-adjusted buffer or cell culture medium immediately before use. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

-

Protocol 2: Cell Proliferation Assay

This protocol provides a general workflow for assessing the effect of this compound on cell proliferation using a commercially available assay kit (e.g., CCK-8).

Workflow Diagram:

Caption: Workflow for a cell proliferation assay.

Procedure:

-

Seed cells (e.g., A549 human lung adenocarcinoma cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM) or a vehicle control.[2]

-

Incubate the cells for the desired period (e.g., 48 hours).

-

Add the cell proliferation reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: β1-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the β1-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human β1-adrenergic receptor.

-

Radioligand (e.g., [³H]-dihydroalprenolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or a known β1-adrenergic receptor antagonist (as a positive control).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the amount of bound radioligand by scintillation counting.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Signaling Pathway

This compound acts as a competitive antagonist at the β1-adrenergic receptor, which is a Gs protein-coupled receptor. Its binding prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade.

Signaling Pathway Diagram:

Caption: this compound signaling pathway.

Summary of In-Vitro Assay Concentrations

Table 2: Recommended Concentrations of this compound for Various In-Vitro Assays

| Assay Type | Cell Line | Concentration Range | Reference |

| Cell Viability / Mitochondrial Oxygen Consumption | HEK293 | 10 µM | [1] |

| Cell Proliferation | A549 | 1000 nmol/L (1 µM) | [2] |

| CYP Enzyme Inhibition | Human Liver Microsomes | up to 100 µM |

Conclusion

This compound's high selectivity and well-defined mechanism of action make it an excellent pharmacological tool for in-vitro research. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute a variety of cell-based assays to investigate the role of β1-adrenergic signaling in their specific area of interest. Proper handling and consideration of its stability in solution are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Landiolol Hydrochloride Administration in Rodent Models of Tachycardia

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its rapid onset and short elimination half-life of approximately 3 to 4 minutes make it an ideal agent for the acute management of tachyarrhythmias where precise and rapid control of heart rate is required.[1] In a research setting, these characteristics allow for controlled, titratable heart rate reduction in rodent models of tachycardia with minimal prolonged effects, facilitating the study of anti-arrhythmic therapies and cardiac electrophysiology.

Landiolol's high β1 selectivity (with a β1/β2 selectivity ratio of approximately 255:1) ensures targeted action on the myocardium, reducing heart rate with a significantly lower impact on blood pressure and myocardial contractility compared to less selective beta-blockers.[2] Its mechanism of action involves the competitive blockade of β1-adrenergic receptors in the heart, inhibiting the positive chronotropic effects of catecholamines like epinephrine and norepinephrine.[3] This leads to a reduction in the sympathetic drive, resulting in decreased heart rate, reduced spontaneous firing of ectopic pacemakers, and slowed conduction through the atrioventricular (AV) node.[1][3] Landiolol is rapidly metabolized in the plasma by esterases into inactive metabolites, which are then excreted renally.[3][4]

These application notes provide a comprehensive guide for the preparation and administration of this compound in rodent models of induced tachycardia, including detailed protocols for arrhythmia induction and physiological monitoring.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the use of this compound and for the induction of tachycardia in rodent models.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Landiolol

| Parameter | Rodent (Rat) Data | Human Data (for reference) | Citation |

| Elimination Half-Life | ~30 minutes (total radioactivity) | 3-4.5 minutes | [1][3][5] |

| Metabolism | Hydrolysis by plasma esterases | Hydrolysis by plasma esterases | [4][5] |

| Primary Metabolites | M1 (carboxylic acid), M2 (β-oxidation product) | M1, M2 (negligible activity) | [3][5] |

| Primary Route of Excretion | Renal | Renal (89-99% within 24h) | [3][5] |

| β1/β2 Selectivity Ratio | ~216-255 | ~255 | [1][4] |

Table 2: Suggested Intravenous this compound Dosing for Rodents

| Dosing Parameter | Suggested Range | Rationale / Notes | Citation |

| Loading Dose (Bolus) | 0.1 - 0.3 mg/kg | Adapted from clinical protocols for rapid onset. To be administered over 1 minute. | [4] |

| Continuous Infusion (Starting) | 1 - 10 µg/kg/min | A conservative starting range based on canine and clinical studies. | [6] |

| Continuous Infusion (Titration) | Increase by 1-10 µg/kg/min every 5-10 minutes | Titrate to desired heart rate reduction. The short half-life allows for rapid adjustments. | [7] |

| Maximum Recommended Dose | < 50 mg/kg/day | The no-adverse-effect level (NOAEL) in a 4-week rat toxicity study was 50 mg/kg/day. | [8] |

Table 3: Parameters for Tachycardia Induction in Rodents

| Induction Method | Parameter | Species | Value / Description | Citation |

| Chemical (Cholinergic) | Agent | Mouse | Carbamyl Choline (Carbachol) | [9] |

| Dose | Mouse | 50 ng/g, intraperitoneal injection | [9] | |

| Electrical (Programmed) | Catheter Placement | Mouse | Transjugular vein to right atrium/ventricle | [10][11] |

| Drive Train (S1) | Mouse | 8 beats at 100-150 ms cycle length | [11] | |

| Extrastimuli (S2, S3) | Mouse | Progressively shorter coupling intervals (down to 30 ms) | [11] | |

| Electrical (Burst Pacing) | Protocol | Mouse | Trains of 50 stimuli, starting at 40 ms cycle length, decreasing in 2 ms steps to 10 ms. | [12] |

| Duration | Mouse | 5-10 second bursts | [13] |

Experimental Protocols

Protocol 1: Induction of Tachycardia in Rodents

This protocol outlines two common methods for inducing arrhythmias. All procedures should be performed in anesthetized animals in accordance with institutional animal care and use committee (IACUC) guidelines.

A. Chemical Induction (Atrial Tachycardia/Fibrillation in Mice)

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position. Attach surface ECG leads (limb leads) to monitor cardiac rhythm.

-

Agent Preparation: Prepare a fresh solution of carbamyl choline in sterile saline.

-

Induction: Administer a single intraperitoneal (IP) injection of carbamyl choline at a dose of 50 ng/g of body weight.[9]

-

Monitoring: Continuously monitor the ECG. Tachyarrhythmias are typically inducible within minutes following cholinergic stimulation.[9] This method enhances susceptibility to electrically induced arrhythmias as well.

B. Electrical Induction (Ventricular Tachycardia in Mice/Rats)

-

Animal Preparation: Anesthetize the animal and maintain anesthesia. Perform a cutdown of the jugular vein to allow for catheter insertion.

-

Catheter Insertion: Under fluoroscopic or anatomical guidance, insert a 1.7F octapolar electrode catheter into the jugular vein and advance it to the right atrium and ventricle for pacing and recording.[9][11]

-

Baseline Measurements: Record baseline intracardiac electrograms and determine pacing thresholds and the ventricular effective refractory period (VERP).

-

Programmed Electrical Stimulation (PES):

-

Deliver a drive train of 8 paced ventricular beats (S1) at a fixed cycle length (e.g., 150 ms).

-

Follow the drive train with a single premature extrastimulus (S2) at a coupling interval of ~30 ms.[11]

-

If tachycardia is not induced, use double (S2, S3) or triple (S2, S3, S4) extrastimuli with progressively shorter coupling intervals.[11]

-

-

Burst Pacing:

-

Deliver high-frequency trains of stimuli (e.g., 50 ms cycle length for 5-10 seconds) to induce ventricular tachycardia.[13]

-

-

Confirmation: Define ventricular tachycardia as a series of ≥4 consecutive wide-complex beats.[11] Monitor the duration and morphology of the arrhythmia.

Protocol 2: this compound Preparation and Administration

-

Reconstitution: Prepare this compound solution according to the manufacturer's instructions, typically by reconstituting the lyophilized powder with sterile water for injection or 5% dextrose solution to a known concentration (e.g., 6 mg/mL).[4]

-

Animal Preparation: Ensure the animal has appropriate intravenous access (e.g., tail vein or jugular vein catheter) separate from the pacing catheter if used. The animal should be under stable anesthesia with continuous ECG and, ideally, invasive blood pressure monitoring.

-

Administration via Infusion Pump:

-

Loading Dose (Optional): For a rapid effect, administer a loading dose of 0.1-0.3 mg/kg over 1 minute.

-

Initial Infusion: Begin a continuous intravenous infusion at a rate of 1-10 µg/kg/min.[6] An infusion pump is required for accurate delivery.

-

Titration: After 5-10 minutes of infusion, assess the heart rate. If the target reduction is not achieved, increase the infusion rate in steps of 1-10 µg/kg/min. Allow 5-10 minutes for stabilization between dose adjustments.

-

Monitoring: Continuously monitor ECG and blood pressure throughout the administration. Be prepared to reduce the dose or discontinue the infusion if significant bradycardia or hypotension occurs.

-

-

Washout: Due to its short half-life, the effects of landiolol will dissipate within 15-30 minutes of discontinuing the infusion, allowing for the study of multiple interventions or washout periods.[1]

Mandatory Visualizations

Caption: Landiolol blocks catecholamine binding to β1-receptors, inhibiting the cAMP pathway.

Caption: Experimental workflow for testing landiolol in a rodent tachycardia model.

Caption: Logic diagram for dose titration of this compound infusion.

References

- 1. Landiolol - Wikipedia [en.wikipedia.org]

- 2. Evaluating the Therapeutic Efficacy and Safety of this compound for Management of Arrhythmia in Critical Settings: Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. Low-Dose Landiolol Reduces Heart Rate and Cardiac Oxygen Consumption Without Compromising Initial Hemodynamic Resuscitation in a Canine Model of Endotoxin Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapiblyk (landiolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. [Toxicity studies of this compound (ONO-1101) (2). 4-week repeated dose intravenous toxicity study in rats with 4-week recovery test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to cardiovascular complications, including tachyarrhythmias.[1] Persistent tachycardia in septic shock is associated with a poor prognosis.[2] Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic antagonist that effectively reduces heart rate with a minimal effect on blood pressure.[3][4] Its short half-life of approximately 3 to 4 minutes allows for precise and titratable control in critically ill patients.[3][5] These characteristics make landiolol a subject of intense research for managing sepsis-related tachyarrhythmia, with studies exploring its effects on hemodynamics, cardiac protection, and immunomodulation.[6] This document provides a summary of current data and detailed protocols for the application of landiolol in this research area.

Mechanism of Action

Landiolol exerts its primary effect by selectively blocking β1-adrenergic receptors in the heart. This action counters the excessive sympathetic stimulation characteristic of septic shock, leading to a reduction in heart rate.[3] Beyond simple rate control, proposed mechanisms of action in sepsis include:

-

Cardioprotection: By reducing heart rate, landiolol decreases myocardial oxygen demand. Studies in survivors of sepsis have shown that landiolol treatment is associated with a reduction in cardiac biomarkers like troponin and CK-MB.[6]

-

Immunomodulation: The adrenergic stress in sepsis contributes to immune dysregulation. β-blockade may attenuate the adverse effects of catecholamine exposure on inflammatory pathways.[6][7] Cytokine analysis has shown that landiolol may act as an anti-inflammatory agent.[6]

-

Microcirculation Improvement: In preclinical models, landiolol has been suggested to normalize coronary microcirculation by blocking the sepsis-induced decrease in the VEGF signaling system.[3]

-

Signaling Pathway Modulation: Research indicates that landiolol may reverse the sepsis-induced dysregulation of critical signaling pathways, including the PI3K/AKT pathway, particularly in male subjects.[8]

Summary of Preclinical and Clinical Data

The efficacy of landiolol in sepsis has been evaluated in multiple randomized controlled trials (RCTs), with some conflicting results. While it consistently demonstrates effective heart rate control, its impact on organ failure and mortality is less clear and may depend on the patient population and timing of administration.

Data Presentation

Table 1: Summary of Key Clinical Trial Outcomes for Landiolol in Sepsis

| Trial Name | Primary Endpoint | Landiolol Group Result | Control Group Result | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| Landi-SEP | HR response (80-94 bpm) & maintenance without increased vasopressor needs in 24h | 39.8% (39/98) achieved endpoint | 23.5% (23/98) achieved endpoint | Landiolol effectively controlled HR without increasing vasopressor needs. No difference in 28-day mortality. | [9][10] |

| STRESS-L | Mean Sequential Organ Failure Assessment (SOFA) score over 14 days | Mean SOFA Score: 8.8 | Mean SOFA Score: 8.1 | Landiolol did not reduce organ failure. Trial was stopped early due to a signal of possible harm. | [7][11] |

| J-Land 3S | Proportion of patients with HR of 60-94 bpm at 24h | 55% (41/75) achieved target HR | 33% (25/75) achieved target HR | Landiolol was effective for rate control and significantly reduced the incidence of new-onset arrhythmia. |[1][12][13] |

Table 2: Effects of Landiolol on Key Clinical and Biological Parameters in Sepsis

| Parameter | Effect Observed with Landiolol | Study Context | Citation(s) |

|---|---|---|---|

| Heart Rate | Significant Reduction | Consistent across all major clinical trials. | [4][9][13] |

| Vasopressor Requirement | No significant increase (or minimal increase) | A key finding in the Landi-SEP trial, though some meta-analyses show a slight increase in norepinephrine dose. | [5][6][9] |

| Mean Arterial Pressure | Generally maintained; risk of hypotension exists | Landiolol has less impact on blood pressure than other β-blockers, but hypotension is a potential adverse event. | [4][5][13] |

| Cardiac Troponins / CK-MB | Reduction in survivors | Observed in a sub-analysis of the STRESS-L trial, suggesting a cardioprotective effect. | [6] |

| SOFA Score | No significant reduction | Primary endpoint of the STRESS-L trial was not met. | [7][11] |

| Inflammatory Cytokines | Modulated (e.g., increased IL-1Ra, decreased IFNγ and IL-2 relative to control) | Suggests an anti-inflammatory or immunomodulatory effect. | [6] |

| Sex-Specific Effects | Improved cardiac performance in males; deleterious effects in females | Observed in preclinical rat models of sepsis, linked to differences in PI3K/AKT and eNOS signaling. |[8][14] |

Experimental Protocols

Protocol 1: Clinical Trial Protocol for Landiolol in Septic Shock

This protocol is a generalized methodology based on the designs of the Landi-SEP and STRESS-L trials.[2][15]

1. Patient Selection:

-

Inclusion Criteria: Adult patients (e.g., ≥18 years) diagnosed with septic shock according to the Sepsis-3 consensus definitions. Patients must have persistent tachycardia (e.g., heart rate ≥95 bpm) despite adequate fluid resuscitation and be receiving continuous vasopressor support (e.g., norepinephrine ≥0.1 μg/kg/min) for a defined period (e.g., >24 hours for established shock).[7][15]

-